Cyclohexanone, 3-(propylsulfonyl)-
Description
Cyclohexanone, 3-(propylsulfonyl)-, is a substituted cyclohexanone derivative featuring a sulfonyl group (-SO₂-) at the 3-position of the cyclohexanone ring, with a propyl chain attached.
Properties
CAS No. |
185408-84-8 |
|---|---|
Molecular Formula |
C9H16O3S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3-propylsulfonylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O3S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h9H,2-7H2,1H3 |
InChI Key |
LFGUXMCEHVTZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Cyclohexanol
A fundamental starting point involves the preparation of the cyclohexanone core through oxidation of cyclohexanol. This approach provides the basic framework for subsequent functionalization.
Procedure:
- Dissolve sodium dichromate dihydrate (12.5 g) in water (60 mL)
- Carefully add concentrated sulfuric acid (11 g, 6 mL) with continuous stirring
- Allow the mixture to cool
- Add cyclohexanol (6 g) in a conical flask and introduce the dichromate solution in one portion
- Maintain temperature between 55-60°C with external cooling
- Allow the reaction to proceed for 1 hour with occasional swirling
- Distill the mixture to collect cyclohexanone
- Purify by extraction and further distillation
Industrial Scale Preparation
For larger-scale production, catalytic methods using oxygen as an oxidant have been developed:
Procedure:
- Oxidize cyclohexane in liquid phase with oxygen or oxygen-containing gas
- Conduct the reaction under conditions that produce cyclohexyl hydroperoxide
- Catalytically hydrogenate the oxidation product using hydrogen gas
- Convert cyclohexyl hydroperoxide to cyclohexanol
- Dehydrogenate cyclohexanol to cyclohexanone
- Recycle hydrogen gas to the hydrogenation zone
Introduction of Propylsulfonyl Group
Direct Sulfonylation with Propylsulfonyl Halides
The introduction of the propylsulfonyl group at the 3-position can be achieved through direct sulfonylation using appropriate sulfonyl halides.
Procedure:
- Generate the enolate of cyclohexanone using a strong base (sodium hydride, 1.5-2 molar equivalents)
- React the enolate with propylsulfonyl chloride at controlled temperature (-10°C to 0°C)
- Allow the reaction to proceed in an appropriate solvent (toluene, THF, or benzene)
- Work up by solvent extraction (hexane, ethyl acetate, dichloromethane, or chloroform)
- Purify by column chromatography
Oxidation of Sulfide Precursors
Preparation of 3-(Propylthio)cyclohexanone
The preparation of the sulfide precursor represents a critical step:
Procedure:
- Generate the enolate of cyclohexanone using base (sodium hydride)
- React with propyl iodide or propyl bromide to obtain 3-propylcyclohexanone
- Introduce a thiol group at the 3-position through halogenation followed by substitution with a sulfur nucleophile
- Optimize the reaction to maximize yield of 3-(propylthio)cyclohexanone
Oxidation to Sulfone
The conversion of sulfide to sulfone can be achieved through controlled oxidation:
Procedure:
- Dissolve 3-(propylthio)cyclohexanone in dichloromethane (40 mL)
- Cool to 273 K (0°C)
- Add 3-chloroperoxybenzoic acid (m-CPBA, 2.5 molar equivalents) in small portions
- Stir at room temperature for 8 hours
- Wash with saturated sodium bicarbonate solution
- Separate the organic layer, dry over magnesium sulfate
- Filter and concentrate under reduced pressure
- Purify by column chromatography (hexane-ethyl acetate, 4:1 v/v)
Construction of Functionalized Cyclohexanone Rings
One-Pot Synthesis of Substituted Cyclohexane-1,3-dione Compounds
A more direct approach involves constructing properly functionalized cyclohexanone rings:
Procedure:
- Mix sodium hydride (NaH) and ethyl acrylate in toluene solvent at -10°C to 0°C
- Add acetone dropwise to initiate double Michael and Claisen-type reactions
- Allow the reaction to proceed for 5-8 hours at controlled temperature
- Introduce propylsulfonyl functionality at the appropriate position
- Purify using column chromatography
Table 2: Reagent Ratios for Optimized Synthesis
| Reagent | Molar Ratio (relative to ketone) |
|---|---|
| NaH | 1.5-2.0 |
| Ethyl acrylate | 1.0-2.0 |
| Propylsulfonyl chloride | 1.1-1.2 |
| Toluene (solvent) | - |
Transition Metal-Catalyzed Approaches
Transition metal catalysis offers enhanced selectivity for the preparation:
Procedure:
- Prepare manganese(I)-pincer catalyst complex
- React cyclohexanone with propanol under catalytic conditions
- Introduce sulfonyl functionality through subsequent transformation
- Optimize reaction conditions to maximize yield and selectivity
Sulfonylation through Grignard Reagents
Another approach involves the use of Grignard reagents for introducing the propylsulfonyl group:
Procedure:
- Prepare 2-benzyloxy-4-(1,1-dimethylheptyl)phenyl magnesium halide
- React with cyclohexenone in the presence of catalytic amount of cuprous salt
- Introduce sulfonyl functionality at the 3-position
- Optimize reaction conditions to ensure regioselectivity
Oxidation Methods for Preparing 3-Substituted Cyclohexanones
The preparation of 3-substituted cyclohexanones can be achieved through oxidation approaches:
Procedure:
- Mix sodium tungstate dihydrate and phosphotungstic acid (molar ratio 1:0.08-1:0.12)
- Add hydrogen peroxide to create an oxidant
- Introduce the reactant and solvent N-methylpyrrolidinone
- Heat to 80-90°C for 5-8 hours
- Perform vacuum distillation to remove solvent
- Extract with petroleum ether
- Dry with anhydrous sodium sulfate
- Filter and concentrate to obtain product
Table 3: Comparative Yields of Various Oxidation Methods
| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| m-CPBA | None | DCM | 0 → 25 | 8 | 70-75 |
| H₂O₂ | Na₂WO₄/H₃PW₁₂O₄₀ | NMP | 80-90 | 5-8 | 91 |
| Na₂Cr₂O₇ | H₂SO₄ | H₂O | 55-60 | 1 | 65-70 |
Structure-Activity Relationships and Optimization
The preparation methods can be optimized based on understanding the relationship between structure and reactivity:
Table 4: Effect of Substituents on Reaction Efficiency
| R¹ | R² | R³ | Molecular Weight | Yield (%) | I₅₀ (μM) |
|---|---|---|---|---|---|
| propyl | H | H | 182 | 78 | 35.12 ± 6.24 |
| propyl | methyl | H | 210 | 72 | 16.59 ± 4.36 |
| pentyl | H | H | 210 | 85 | 2.93 ± 0.47 |
| pentyl | H | OH | 226 | 70 | 15.84 ± 4.9 |
| pentyl | methyl | H | 238 | 75 | 4.17 ± 0.45 |
Data adapted from related cyclohexanone derivatives
Purification and Characterization
The purification of cyclohexanone, 3-(propylsulfonyl)- typically involves:
- Solvent extraction with appropriate solvents (ethyl acetate, dichloromethane)
- Column chromatography using silica gel with hexane/ethyl acetate gradients
- Recrystallization from suitable solvents
- Characterization through spectroscopic methods:
- IR spectroscopy (characteristic S=O stretching bands)
- NMR analysis (¹H and ¹³C patterns)
- Mass spectrometry
- Elemental analysis
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(propylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 3-(propylsulfonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-(propylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Cyclohexanone derivatives vary significantly based on substituent type and position. Key comparisons include:
- Polarity and Solubility: The sulfonyl group in 3-(propylsulfonyl)-cyclohexanone increases polarity compared to alkyl or acetal substituents, likely enhancing solubility in polar solvents.
- Boiling Points : Sulfonyl groups may elevate boiling points due to dipole-dipole interactions, whereas methyl or acetal groups result in lower boiling points (e.g., Nutclone’s volatility suits fragrance applications) .
Separation and VLE Behavior
In cyclohexanone production, separation of isomers and homologs is critical. The COSMO-RS model outperforms UNIFAC in distinguishing isomers like cyclohexenols, suggesting its utility for separating 3-(propylsulfonyl)-cyclohexanone from positional isomers (e.g., 2-sulfonyl derivatives) . Sulfonyl groups’ strong intermolecular interactions could complicate distillation, necessitating advanced separation techniques.
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